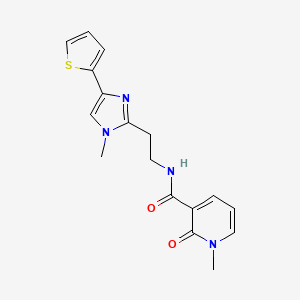

1-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

描述

This compound is a heterocyclic small molecule featuring a 2-oxo-1,2-dihydropyridine core linked to a 1-methyl-4-(thiophen-2-yl)-1H-imidazole moiety via an ethyl carboxamide bridge. Its structural complexity arises from the fusion of pyridine and imidazole rings, with a thiophene substituent enhancing electronic diversity. Such hybrid architectures are common in kinase inhibitors or protease modulators, where the thiophene group may improve lipophilicity and binding interactions compared to purely aromatic systems .

属性

IUPAC Name |

1-methyl-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-20-9-3-5-12(17(20)23)16(22)18-8-7-15-19-13(11-21(15)2)14-6-4-10-24-14/h3-6,9-11H,7-8H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYFULPBWJVDAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCC2=NC(=CN2C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , often referred to as Compound A , is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Compound A is characterized by a complex structure that includes multiple heterocycles and functional groups. Its molecular formula is with a molecular weight of approximately 318.40 g/mol. The presence of thiophene and imidazole rings contributes to its unique pharmacological properties.

Structural Formula

Anticancer Activity

Recent studies have indicated that Compound A exhibits significant anticancer activity. In vitro assays have demonstrated its efficacy against various cancer cell lines, notably:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 25.72 ± 3.95 | |

| A549 (Lung Cancer) | 30.0 ± 5.0 | |

| U87 (Glioblastoma) | 45.2 ± 13.0 |

Case Study : In a study involving MCF cell lines, Compound A was shown to induce apoptosis in a dose-dependent manner, leading to significant tumor growth suppression in vivo models .

Anti-inflammatory Effects

Compound A has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in human macrophages, suggesting potential therapeutic applications in inflammatory diseases.

The mechanism by which Compound A exerts its biological effects appears to involve the inhibition of specific signaling pathways associated with cancer cell proliferation and inflammation. Notably, it has been shown to inhibit the PI3K/AKT pathway, which is crucial for cell survival and growth.

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that Compound A has favorable absorption characteristics with an estimated oral bioavailability exceeding 50%. Further studies are required to elucidate its metabolic profile and half-life.

Comparative Studies

A comparative analysis was conducted with established anticancer agents such as cisplatin and doxorubicin. Compound A demonstrated comparable or superior efficacy in reducing cell viability across several cancer types while exhibiting lower cytotoxicity towards non-cancerous cells.

Toxicity Assessment

In toxicity assessments using human small airway epithelial cells (HSAEC), Compound A displayed a low cytotoxic profile, which is promising for its development as a therapeutic agent.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs (Table 1) highlight key differences in substituents, molecular weight, and synthesis efficiency.

Table 1: Comparative Analysis of Structural Analogs

Key Structural and Functional Differences:

Core Heterocycles: The target compound’s dihydropyridine-imidazole hybrid contrasts with the pyrrole-carboxamide in Compound 41 and the tetrahydroimidazopyridine in 1l/2d . Compound 41’s trifluoromethylpyridine group enhances metabolic stability compared to the target’s thiophene, which may increase π-π stacking in hydrophobic pockets .

Substituent Effects: The thiophen-2-yl group in the target compound offers moderate electron-withdrawing effects and sulfur-mediated hydrophobic interactions, distinct from the nitro-phenyl groups in 1l/2d, which confer strong electron-withdrawing character .

Spectroscopic Trends :

- Compound 41’s ^1H NMR signals (e.g., δ 11.55 ppm for NH) align with typical carboxamide protons, a feature expected in the target compound’s NMR spectrum .

Implications for Bioactivity:

- The thiophene moiety in the target compound may improve membrane permeability over the nitro groups in 1l/2d, which are polar but metabolically labile .

- Compared to Compound 41’s trifluoromethylpyridine, the target’s simpler substituents might reduce off-target interactions, a critical factor in kinase inhibitor design .

常见问题

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : Optimization involves solvent selection, stoichiometric adjustments, and purification techniques. For example, using DMSO as a solvent under reflux (60–80°C) with potassium carbonate (1.2 equiv) as a base enhances reaction efficiency. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. In a reported procedure, adjusting the molar ratio of the imidazole precursor to the pyridine-carboxamide derivative (1:1.1) achieved a 35% yield with 98.67% HPLC purity .

Q. What spectroscopic methods are most effective for characterizing structural integrity?

- Methodological Answer :

- ¹H NMR : Identifies proton environments (e.g., aromatic thiophene protons at δ 6.75–7.44 ppm, methyl groups at δ 2.15–2.23 ppm) .

- ESIMS : Confirms molecular weight (e.g., m/z 392.2 for the parent ion) .

- LCMS/HPLC : Validates purity (>98%) and absence of side products .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to standard drugs .

- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ values reported for related thiadiazole derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of thiophene and imidazole substituents?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogenated thiophenes (e.g., 5-bromo-thiophene) or methyl-imidazole derivatives. Compare bioactivity data (e.g., antimicrobial IC₅₀) .

- Data Analysis : Use regression models to correlate substituent electronegativity or steric bulk with activity. For example, fluorinated aryl groups in similar compounds showed 2–3× higher antimicrobial potency .

Q. What strategies resolve contradictory data in antimicrobial assays for derivatives?

- Methodological Answer :

- Replicate Assays : Control variables like bacterial inoculum size and growth phase.

- Mechanistic Studies : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

- Synergy Testing : Evaluate combinatorial effects with β-lactam antibiotics to address resistance .

Q. How can computational modeling predict binding affinity with target enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI). Prioritize residues like Tyr156 and NAD⁺ binding pockets .

- MD Simulations : Assess stability of ligand-enzyme complexes (RMSD < 2 Å over 100 ns) .

- QSAR Models : Train models on datasets of imidazole-carboxamide derivatives to predict logP and pIC₅₀ values .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。